N-(2E)-TCO-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2E)-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2E)-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO precursor, which is reacted with L-lysine under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the efficient formation of the TCO-L-lysine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2E)-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the TCO group, altering the compound’s properties.
Substitution: The TCO group can participate in substitution reactions, where other chemical groups replace it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TCO group can yield epoxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-(2E)-TCO-L-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2E)-TCO-L-lysine involves its ability to undergo specific chemical reactions due to the presence of the TCO group. This reactivity allows it to interact with various molecular targets and pathways, making it useful for modifying biomolecules and creating new compounds with desired properties.
Comparison with Similar Compounds
N-(2E)-TCO-L-lysine can be compared to other lysine derivatives and compounds containing the TCO group. Similar compounds include:
N-(2E)-TCO-L-arginine: Another amino acid derivative with a TCO group, used in similar applications.
N-(2E)-TCO-L-ornithine: A derivative of ornithine with a TCO group, also used in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to modify lysine residues in proteins, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
2-amino-6-(cyclooct-2-en-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19) |
InChI Key |
RIPRFLAPFPCYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.